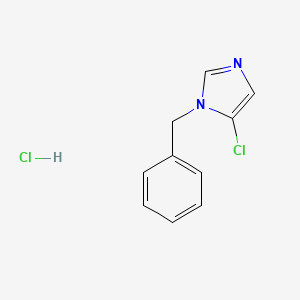

1-Benzyl-5-chloro-1H-imidazole hydrochloride

CAS No.:

Cat. No.: VC16013355

Molecular Formula: C10H10Cl2N2

Molecular Weight: 229.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Cl2N2 |

|---|---|

| Molecular Weight | 229.10 g/mol |

| IUPAC Name | 1-benzyl-5-chloroimidazole;hydrochloride |

| Standard InChI | InChI=1S/C10H9ClN2.ClH/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9;/h1-6,8H,7H2;1H |

| Standard InChI Key | GKOQCCAEMUVUQR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC=C2Cl.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of an imidazole ring substituted with a benzyl group at the 1-position and a chlorine atom at the 5-position, protonated at the imidazole nitrogen to form a hydrochloride salt. The molecular formula of the free base is , with a molecular weight of 192.645 g/mol . The hydrochloride form adds a hydrogen chloride molecule, resulting in the formula and a molecular weight of 229.105 g/mol.

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-benzyl-5-chloro-1H-imidazole hydrochloride typically involves two steps:

-

Chlorination of 1-Benzylimidazole:

The free base is synthesized via electrophilic substitution using chlorinating agents such as -chlorosuccinimide (NCS) or chlorine gas. For example, reacting 1-benzylimidazole with NCS in dichloromethane at 0–5°C yields 1-benzyl-5-chloro-1H-imidazole . -

Salt Formation:

Treatment of the free base with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) produces the hydrochloride salt. The reaction is exothermic and requires controlled conditions to avoid decomposition .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the free base provide critical insights:

-

¹H-NMR (400 MHz, DMSO-):

Aromatic protons (7.30–7.20 ppm, multiplet), benzyl CH₂ (5.46 ppm, multiplet), and imidazole protons (7.58 ppm, singlet) . -

MS (ESI+):

Molecular ion peak at 193.0 ([M+H]⁺), with isotopic peaks confirming chlorine presence .

For the hydrochloride salt, additional characterization includes chloride ion confirmation via ion chromatography or silver nitrate titration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume